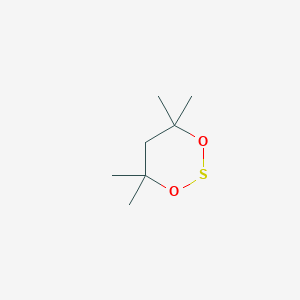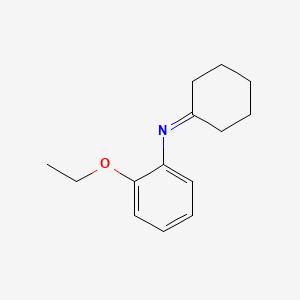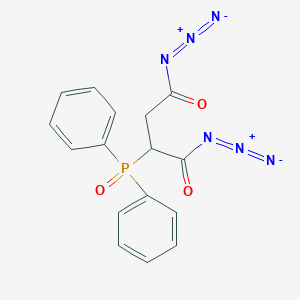![molecular formula C9H12O2S B14536226 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane CAS No. 62429-55-4](/img/structure/B14536226.png)
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is a heterocyclic organic compound that features a thiophene ring fused with a dioxolane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane typically involves the reaction of thiophene derivatives with ethylene glycol under acidic conditions to form the dioxolane ring. One common method is the condensation reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan: A five-membered ring with an oxygen atom.
Pyrrole: A five-membered ring with a nitrogen atom.
Selenophene: A five-membered ring with a selenium atom.
Uniqueness
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is unique due to the presence of both a thiophene and a dioxolane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62429-55-4 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O2S/c1-2-8(12-7-1)3-4-9-10-5-6-11-9/h1-2,7,9H,3-6H2 |
InChI Key |
KVUWAMWMOUFPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


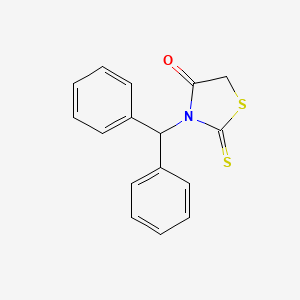
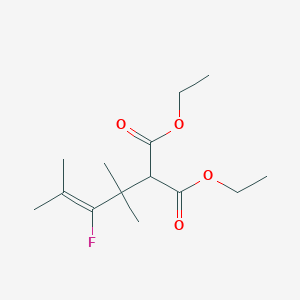
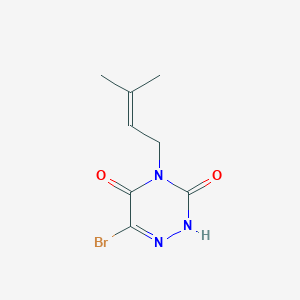
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
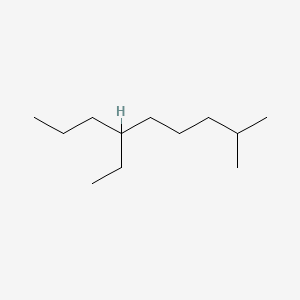
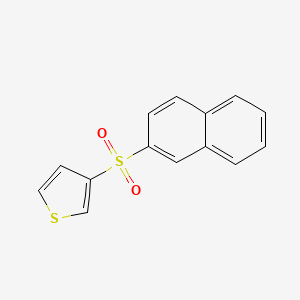
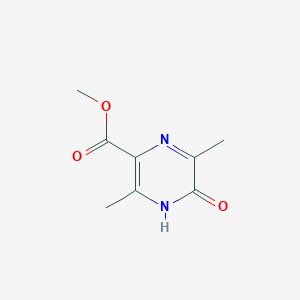
![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl-](/img/structure/B14536180.png)
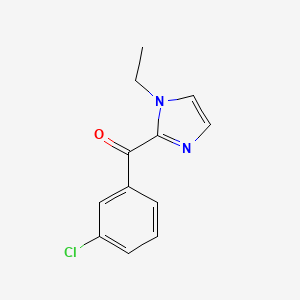
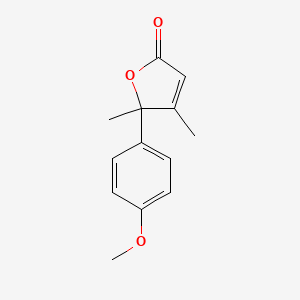
![1-Methoxy-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14536189.png)
